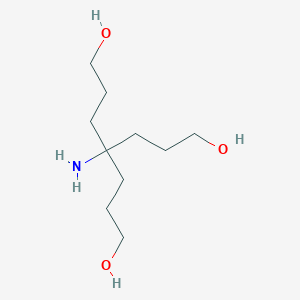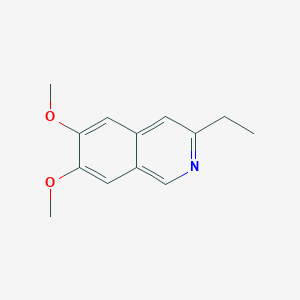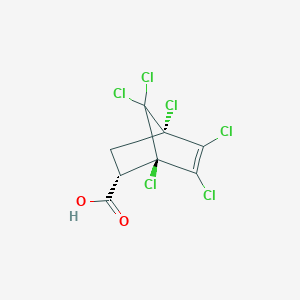
法可芬
描述
科学研究应用
Phaclofen has several scientific research applications, including:
Chemistry: Used as a tool to study the properties and reactions of GABA B receptor antagonists.
Biology: Helps in understanding the role of GABA B receptors in various physiological processes.
Medicine: Investigated for its potential therapeutic effects in conditions involving GABA B receptors, although its inability to cross the blood-brain barrier limits its clinical use.
Industry: Used in the development of new compounds and materials with specific properties related to GABA B receptor antagonism
作用机制
Target of Action
Phaclofen, also known as phosphonobaclofen, is a selective antagonist for the GABA B receptor . The GABA B receptor is a type of GABA receptor, which is a family of receptors that respond to the neurotransmitter gamma-aminobutyric acid (GABA), the chief inhibitory compound in the mature vertebrate central nervous system.
Mode of Action
As a selective antagonist for the GABA B receptor, Phaclofen works by binding to these receptors and blocking their action . This prevents the normal function of GABA neurotransmitters, which typically act to inhibit neuronal activity in the brain.
Biochemical Pathways
By blocking these receptors, Phaclofen can disrupt this neurotransmission, potentially affecting a variety of neurological processes .
Result of Action
The molecular and cellular effects of Phaclofen’s action are primarily related to its antagonistic effect on GABA B receptors. By blocking these receptors, Phaclofen can disrupt inhibitory neurotransmission in the brain. This can lead to increased neuronal activity, potentially resulting in various neurological effects .
Action Environment
The action, efficacy, and stability of Phaclofen can be influenced by various environmental factors. For example, the presence of other substances in the body that can bind to GABA B receptors may affect the action of Phaclofen. Additionally, factors such as pH and temperature could potentially affect the stability of Phaclofen . .
生化分析
Biochemical Properties
Phaclofen interacts with the γ-aminobutyric acid (GABA) B receptor . The Scatchard analysis of [3H]GABA binding to the purified GABA B receptor showed a linear relationship .
Cellular Effects
The effects of Phaclofen on cells are primarily due to its interaction with the GABA B receptor . Its utility is limited by the fact that it does not cross the blood-brain barrier .
Molecular Mechanism
Phaclofen exerts its effects at the molecular level by acting as a selective antagonist for the GABA B receptor . This means it binds to this receptor and inhibits its function .
Metabolic Pathways
Phaclofen is involved in the GABAergic signaling pathway due to its interaction with the GABA B receptor
准备方法
Phaclofen can be synthesized through a multi-step process involving the reaction of 4-chlorobenzaldehyde with nitromethane to form 4-chlorophenyl-2-nitropropene. This intermediate is then reduced to 4-chlorophenyl-2-aminopropane, which is subsequently reacted with phosphorus trichloride and water to yield phaclofen
化学反应分析
Phaclofen undergoes several types of chemical reactions, including:
Oxidation: Phaclofen can be oxidized to form various derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups present in phaclofen, potentially altering its biological activity.
Substitution: Phaclofen can undergo substitution reactions, particularly at the amino and phosphonic acid groups, to form new compounds with different properties.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.
相似化合物的比较
Phaclofen is similar to other GABA B receptor antagonists, such as CGP 35348 and CGP 62349 . phaclofen is unique in its structure, containing a phosphonic acid group, which distinguishes it from other antagonists that typically contain carboxylic acid groups. This structural difference may contribute to its specific binding properties and biological effects.
Similar compounds include:
CGP 35348: Another GABA B receptor antagonist with a different chemical structure.
CGP 62349: A highly potent and selective GABA B receptor antagonist.
Baclofen: A GABA B receptor agonist used clinically to treat spasticity.
Phaclofen’s uniqueness lies in its selective antagonism of the GABA B receptor and its specific chemical structure, which provides valuable insights into the physiological roles of GABA B receptors and potential therapeutic applications.
属性
IUPAC Name |
[3-amino-2-(4-chlorophenyl)propyl]phosphonic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13ClNO3P/c10-9-3-1-7(2-4-9)8(5-11)6-15(12,13)14/h1-4,8H,5-6,11H2,(H2,12,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSGNGLJPOGUDON-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(CN)CP(=O)(O)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13ClNO3P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80871598 | |
| Record name | P-[3-Amino-2-(4-chlorophenyl)propyl]-Phosphonic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80871598 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
114012-12-3 | |
| Record name | Phaclofen | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=114012-12-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Phaclofen | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0114012123 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | P-[3-Amino-2-(4-chlorophenyl)propyl]-Phosphonic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80871598 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (3-Amino-2-(4-chlorophenyl)propyl)-phosphonic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。










![3-Oxatetracyclo[5.2.2.01,6.02,4]undecane](/img/structure/B54370.png)



![1-(p-Tolyl)-3-azabicyclo[3.1.0]hexane-2,4-dione](/img/structure/B54376.png)
![2,3,5,6-Tetrabromothieno[3,2-b]thiophene](/img/structure/B54379.png)
